1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane
Overview
Description
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane is a bidentate phosphine ligand, widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The presence of bulky 3,5-dimethylphenyl groups provides steric protection, enhancing the stability of the metal-ligand complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane can be synthesized through the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 3,5-dimethylphenyl bromide in diethyl ether . The reaction proceeds as follows:
Preparation of Lithium Salt: The lithium salt of 3,5-dimethylphenyl bromide is prepared by reacting 3,5-dimethylphenyl bromide with lithium in diethyl ether.
Formation of the Phosphine Ligand: The lithium salt is then reacted with 1,2-bis(dichlorophosphino)ethane to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides are typically used as reagents in substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Phosphonium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane has several scientific research applications:
Biology: Employed in the synthesis of metal complexes that can be used as probes or therapeutic agents.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials science, particularly in high-temperature catalytic reactions.
Mechanism of Action
The mechanism of action of 1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The bulky 3,5-dimethylphenyl groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A widely used bidentate ligand with similar coordination properties but less steric hindrance.
1,2-Bis(di-tert-butylphosphino)ethane: Another bidentate ligand with increased steric bulk due to the tert-butyl groups.
2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl: A related compound with a biphenyl backbone, providing additional rigidity and steric protection.
Uniqueness
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane is unique due to its combination of steric bulk and flexibility. The 3,5-dimethylphenyl groups provide significant steric protection, while the ethane backbone allows for flexibility in coordination, making it a versatile ligand in various catalytic applications.
Properties
IUPAC Name |
2-bis(3,5-dimethylphenyl)phosphanylethyl-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40P2/c1-23-11-24(2)16-31(15-23)35(32-17-25(3)12-26(4)18-32)9-10-36(33-19-27(5)13-28(6)20-33)34-21-29(7)14-30(8)22-34/h11-22H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCJWKHOPODFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400567 | |
Record name | 1,2-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]ETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-35-3 | |
Record name | 1,2-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]ETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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